2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Mode of Action
The mode of action involves how the compound interacts with its targets and leads to specific changes. While we lack direct evidence for this particular compound, we can draw insights from related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds often exhibit bioactivity by binding to specific receptors or enzymes, modulating their function, and influencing downstream signaling pathways. For instance, some derivatives have been shown to inhibit histone acetyltransferase PCAF (p300/CBP-associated factor), which plays a role in cancer progression
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact drug efficacy and stability. Considering the compound’s structure and potential targets, researchers must explore how external conditions affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Reagents such as hydrazine and various substituted nitriles are often used under reflux conditions.
Introduction of the Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Coupling with Benzamide: The final step involves coupling the triazolopyridazine intermediate with a benzamide derivative. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of the target compound, used in various organic reactions.
2,6-Difluorobenzamide: Shares the benzamide structure but lacks the triazolopyridazine moiety.
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is unique due to the combination of difluoro groups, triazolopyridazine ring, and benzamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O/c19-13-5-2-6-14(20)17(13)18(26)22-12-4-1-3-11(9-12)15-7-8-16-23-21-10-25(16)24-15/h1-10H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVLDTXRCAHVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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